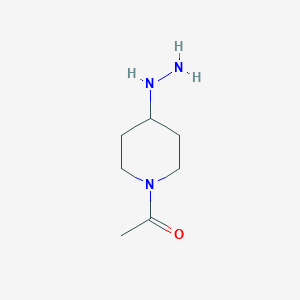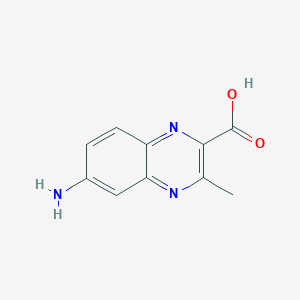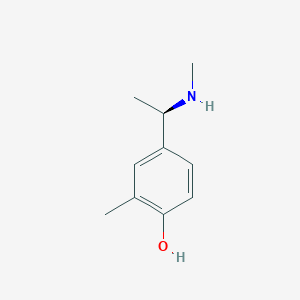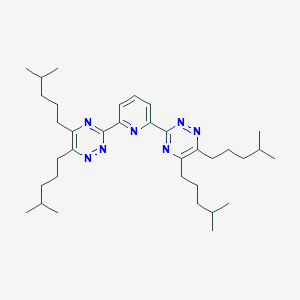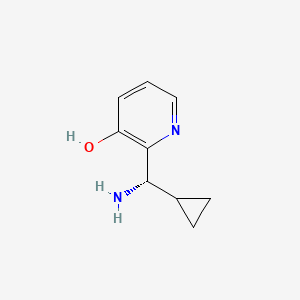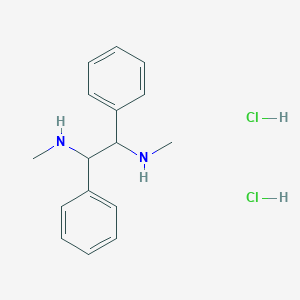
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is an organic compound with significant applications in various fields of chemistry and industry This compound is known for its unique structure, which includes two phenyl groups and two methyl groups attached to an ethane backbone with diamine functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride typically involves the reaction of benzaldehyde with methylamine, followed by reduction and subsequent methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction typically results in the formation of amines .
Applications De Recherche Scientifique
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include coordination with transition metals and activation of substrates through chelation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1-Dimethyl-2-phenylethane-1,2-diamine: Similar structure but with different substitution patterns.
N1,N2-Dimesitylethane-1,2-diamine: Contains mesityl groups instead of phenyl groups.
N,N’-Diethylethylenediamine: Different alkyl substitution on the ethane backbone.
Uniqueness
N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and ability to form stable complexes with a variety of metal ions. This makes it particularly useful in asymmetric synthesis and as a ligand in coordination chemistry .
Propriétés
Formule moléculaire |
C16H22Cl2N2 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
N,N'-dimethyl-1,2-diphenylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C16H20N2.2ClH/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14;;/h3-12,15-18H,1-2H3;2*1H |
Clé InChI |
NCKSHQBLXNKJJI-UHFFFAOYSA-N |
SMILES canonique |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


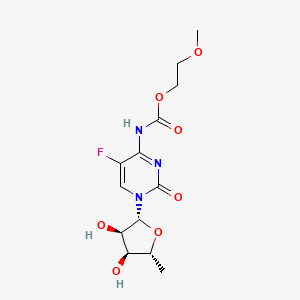
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
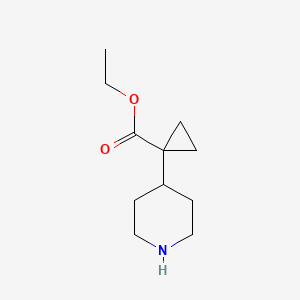
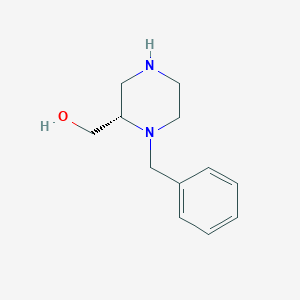
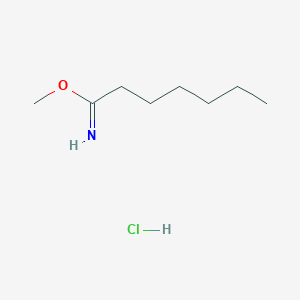
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
